molecular formula C27H14ClF6N5O4 B11516534 5-(4-chlorophenyl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(4-chlorophenyl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11516534
M. Wt: 621.9 g/mol
InChI Key: LFBPLLNEBNRHFM-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features multiple functional groups, including a chlorophenyl group, a nitrophenyl group, and a trifluoromethyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the chlorophenyl moiety.

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins . The nitro group may participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of functional groups in 5-(4-chlorophenyl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide imparts distinct chemical properties that differentiate it from similar compounds. Its trifluoromethyl groups enhance its stability and lipophilicity, while the nitro and chlorophenyl groups contribute to its reactivity and potential biological activity.

Properties

Molecular Formula

C27H14ClF6N5O4

Molecular Weight

621.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-[3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C27H14ClF6N5O4/c28-16-6-4-14(5-7-16)21-12-23(27(32,33)34)38-24(36-21)13-22(37-38)25(40)35-17-9-18(39(41)42)11-20(10-17)43-19-3-1-2-15(8-19)26(29,30)31/h1-13H,(H,35,40)

InChI Key

LFBPLLNEBNRHFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)Cl)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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